3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4OS/c12-7-2-1-6(5-8(7)13)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUZKXSAIIUBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides serve as precursors for triazolothiazoles through acid-catalyzed cyclization. For example, heating 4-amino-5-mercapto-1,2,4-triazole with α-haloketones in ethanol under reflux yields the triazolothiazole ring. In the context of the target compound, 3-amino-5H,6H-triazolo[3,4-b]thiazole is synthesized by reacting 4-amino-1,2,4-triazole-3-thiol with 2-bromoacetophenone derivatives. The reaction proceeds via nucleophilic displacement of bromide, followed by intramolecular cyclization (Scheme 1).
Scheme 1 : Formation of triazolothiazole amine via thiosemicarbazide cyclization.
Oxidative Cyclization of Thioamides
Alternative routes involve oxidative cyclization using iodine or hydrogen peroxide. For instance, treating 3-thiocarbamoyl-1,2,4-triazoles with oxidizing agents induces ring closure to form the thiazole moiety. This method offers regioselectivity advantages, particularly when steric hindrance limits traditional cyclocondensation.
Activation of 3,4-Difluorobenzoic Acid
The carboxylic acid component requires activation prior to amide coupling. Two activation strategies are prevalent:
Acid Chloride Formation
Treatment of 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane generates the corresponding acid chloride. This method achieves near-quantitative conversion under reflux conditions.
Table 1 : Comparative Analysis of Acid Activation Methods
| Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂ | DCM | Reflux | 95–98 |
| Carbodiimide Coupling | EDC/HOBt | THF | 0–25°C | 85–90 |
Carbodiimide-Mediated Activation
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) activates the acid as an O-acylisourea intermediate, facilitating efficient amide bond formation. This approach minimizes racemization and is preferred for sensitive substrates.
Amide Bond Formation Strategies
Coupling the triazolothiazole amine with activated 3,4-difluorobenzoic acid is critical. Three methods are explored:
Schotten-Baumann Reaction
Combining the acid chloride with the amine in a biphasic system (water/dichloromethane) in the presence of sodium hydroxide affords the benzamide. While scalable, this method may hydrolyze acid chlorides prematurely, reducing yields to 70–75%.
Solution-Phase Coupling with EDC/HOBt
Mixing equimolar amounts of the acid (activated via EDC/HOBt) and amine in THF at 0–5°C, followed by gradual warming to room temperature, achieves yields of 85–90%. Triethylamine is added to scavenge HCl, preventing protonation of the amine.
Reaction Conditions :
-
Solvent : THF
-
Temperature : 0°C → 25°C
-
Base : Triethylamine (2 eq)
-
Time : 12–16 hours
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the coupling, achieving 88% yield with reduced side products. This method is optimal for high-throughput applications but requires specialized equipment.
Purification and Characterization
Recrystallization
Crude product is recrystallized from dimethylformamide (DMF)/ethanol (1:3 v/v), yielding colorless crystals. Purity exceeds 99% as verified by HPLC.
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, triazole-H), 7.85–7.92 (m, 2H, aromatic-H), 4.21 (s, 2H, thiazole-CH₂).
Table 2 : Summary of Key Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Schotten-Baumann | 70–75 | 95 | High | Moderate |
| EDC/HOBt Coupling | 85–90 | 99 | Moderate | High |
| Microwave-Assisted | 88 | 98 | Low | High |
The EDC/HOBt method balances yield and purity, making it the most viable for laboratory-scale synthesis. Microwave-assisted coupling offers speed but lacks scalability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the compound with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The primary focus of research on this compound lies in its pharmacological properties:
Anticancer Activity
Research has indicated that derivatives of triazole-thiazole compounds exhibit anticancer properties. The structural features of 3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide contribute to its potential as an anticancer agent by targeting specific enzymes involved in cancer cell proliferation.
Antimicrobial Properties
Studies have shown that compounds with similar structural motifs possess antimicrobial activity against a range of pathogens. The triazole and thiazole rings are known for their ability to interfere with microbial growth and metabolism.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes relevant in metabolic pathways. For instance, it has been studied for its potential role in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
| Study | Findings |
|---|---|
| Study 1 : Synthesis of Triazole-Thiazole Derivatives | Found that modifications to the thiazole ring enhanced anticancer activity against specific cancer cell lines. |
| Study 2 : Antimicrobial Activity Assessment | Demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. |
| Study 3 : DPP-IV Inhibition | Reported that certain derivatives exhibited IC50 values comparable to existing DPP-IV inhibitors used in diabetes treatment. |
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis is crucial for understanding how modifications to the core structure affect biological activity. The presence of fluorine substituents has been linked to increased potency and selectivity for target enzymes or receptors.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorinated Analogues
- 4-Fluoro-N-{5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]Thiazin-3-yl}Benzamide (CAS: 946300-23-8) Structure: Differs by a single fluorine at the para position and a thiazin ring (six-membered) instead of thiazol (five-membered). The monofluoro substitution may offer weaker electronic effects than the 3,4-difluoro motif .
EP 3 532 474 B1 Derivatives
Halogenated and Hydroxy-Substituted Analogues
HTP (2-Hydroxy-3,5-Diiodo-N-(3-Phenyl-Triazol-4-yl)Benzamide)
- ITP (4-Iodo-2-(Triazolo-Thiadiazol-6-yl)Phenol) Structure: Combines iodine and phenol groups with a triazolo-thiadiazole core. Activity: Moderate heparanase inhibition (IC₅₀ ~5 µM). Phenol group improves solubility but introduces metabolic instability .
Methoxy and Thione Derivatives
- 4-Methoxy-N-{5H,6H,7H-Triazolo[3,4-b][1,3]Thiazin-3-yl}Benzamide (CAS: 946222-38-4) Structure: Methoxy substituent and thiazin ring.
3-Nitrophenyl-Triazolo-Thiadiazole-Thione (Compound 5E)
Heterocyclic Core Modifications
| Compound | Heterocycle | Ring Size | Key Feature | Biological Relevance |
|---|---|---|---|---|
| Target Compound | Triazolo[3,4-b]thiazole | 5-membered | Rigid, planar structure | Enhanced enzyme inhibition |
| 4-Methoxy-Thiazin Derivative | Triazolo[3,4-b]thiazine | 6-membered | Flexible CH₂ group | Reduced target binding affinity |
| ITP | Triazolo[3,4-b]thiadiazole | 5-membered | Sulfur instead of oxygen | Moderate heparanase inhibition |
| EP 3 532 474 B1 Derivatives | Triazolo[3,4-c]oxazin | 6-membered | Oxygen atom in ring | Neurological activity |
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~318.3* | 2.1 (estimated) | Low aqueous | 3,4-Difluoro, thiazole |
| 4-Fluoro-Thiazin Derivative | 278.31 | 1.8 | Moderate | 4-Fluoro, thiazin |
| HTP | ~480.2 | 3.5 | Poor | 3,5-Diiodo, hydroxy |
| Compound 5E | ~290.3 | 2.9 | Low | 3-Nitrophenyl, thione |
*Estimated based on structural similarity.
Biological Activity
3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C12H10F2N4OS
- Molecular Weight : 296.30 g/mol
- CAS Number : 946300-31-8
Synthesis
The synthesis of this compound typically involves the condensation of 1,2,4-triazole and thiazole derivatives. Various synthetic routes have been explored to optimize yield and purity. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.
Antimicrobial Activity
Research indicates that compounds within the triazole-thiazole class exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that derivatives of triazolo-thiazoles demonstrate moderate to good antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : These compounds also show efficacy against various fungi, including Pyricularia oryzae and Rhizoctonia solani, with some derivatives exhibiting excellent antifungal properties .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against cancer cell lines. Notably:
- Cell Line Studies : In vitro tests have indicated that certain derivatives can inhibit cell proliferation in breast and colon cancer lines. The mechanism appears to be independent of dihydrofolate reductase inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and potential interaction with biological targets |
| Thiazole Ring | Essential for cytotoxicity and antimicrobial activity |
| Benzamide Group | May contribute to binding affinity with target proteins |
Case Studies
- Antimicrobial Testing : A series of synthesized triazolo-thiadiazole derivatives were tested using the disc diffusion method. Results showed that compounds with fluorinated phenyl groups had enhanced antibacterial activity compared to non-fluorinated analogs .
- Anticancer Evaluation : In a study evaluating various triazolo-thiazole derivatives against cancer cell lines, compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the optimal synthetic routes for 3,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide?
Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions. For example:
- Step 1: Condensation of fluorinated benzoyl chloride with a triazolothiazole precursor under anhydrous conditions using phosphorus oxychloride (POCl₃) as a catalyst .
- Step 2: Cyclization via refluxing with hydrazine hydrate in n-butanol to form the triazolo-thiazole core .
- Purification: Recrystallization from dimethyl sulfoxide (DMSO)/water (1:1) and validation via HPLC (>95% purity) .
Q. How is the structural integrity of this compound confirmed experimentally?
Methodological Answer:
- Spectroscopy: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=O stretch at ~1680 cm⁻¹), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to confirm purity and retention time consistency .
Q. What preliminary biological assays are recommended for screening its activity?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution (MIC assays) against Candida albicans and Staphylococcus aureus using fluconazole and ampicillin as controls .
- Cytotoxicity: MTT assay on human keratinocyte (HaCaT) cells to assess safety margins .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound’s antifungal activity?
Methodological Answer:
- Target Selection: Use fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) due to its role in ergosterol biosynthesis .
- Protocol:
- Prepare the ligand (target compound) using AutoDockTools (ADT) with Gasteiger charges.
- Dock with AutoDock Vina (grid center: heme iron, 25 ų box).
- Validate poses using PyMOL and calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
Q. How should structure-activity relationship (SAR) studies address contradictory data in antimicrobial assays?
Methodological Answer:
- Hypothesis Testing: Synthesize derivatives with substituent variations (e.g., replacing fluorine with methoxy groups) to assess electronic effects.
- Data Analysis:
- Compare MIC values across derivatives using one-way ANOVA (p < 0.05 for significance).
- Correlate logP (octanol-water partition coefficient) with activity to identify hydrophobicity-driven trends .
Q. What strategies resolve discrepancies between in vitro and in silico activity predictions?
Methodological Answer:
- Experimental Replication: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out variability.
- Metabolic Stability: Test liver microsome stability (e.g., rat CYP450 isoforms) to identify rapid degradation not modeled in docking .
- Free Energy Calculations: Use Molecular Dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility .
Data Contradiction Analysis
Q. How to interpret conflicting results in cytotoxicity and antifungal activity?
Methodological Answer:
- Dose-Response Curves: Plot IC₅₀ (cytotoxicity) vs. MIC (antifungal) to identify therapeutic indices (TI = IC₅₀/MIC). A TI ≥ 10 suggests selective toxicity .
- Mechanistic Studies: Perform reactive oxygen species (ROS) assays to determine if cytotoxicity is off-target or mechanism-based .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Derivatives
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux) | |
| POCl₃ Concentration | 10–15% (v/v) | |
| Hydrazine Equivalents | 2.5–3.0 eq |
Q. Table 2. Benchmark Binding Energies (ΔG, kcal/mol)
| Target | Compound | ΔG | Reference |
|---|---|---|---|
| CYP51 (3LD6) | Parent Compound | -8.2 | |
| CYP51 (3LD6) | Fluconazole | -7.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
